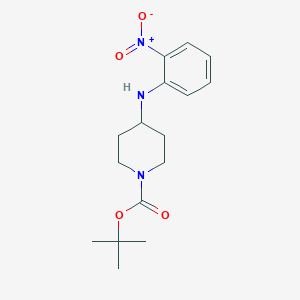
tert-Butyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate
描述
Tert-Butyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H23N3O4 and its molecular weight is 321.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
tert-Butyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C16H23N3O4
- Molecular Weight : 321.37 g/mol
- CAS Number : 11393079
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes and microbial resistance. The nitrophenyl group is significant for its electrophilic properties, which may contribute to the compound's reactivity with biological macromolecules.
Antimicrobial Activity
Recent studies have indicated that compounds similar to tert-butyl 4-((2-nitrophenyl)amino)piperidine derivatives exhibit notable antimicrobial properties. For instance, derivatives with similar structures showed Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting that the nitrophenyl moiety enhances antibacterial activity .
Anti-inflammatory Effects
Research has revealed that certain piperidine derivatives demonstrate significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. For example, compounds structurally related to tert-butyl 4-((2-nitrophenyl)amino)piperidine have shown IC50 values comparable to standard anti-inflammatory drugs like celecoxib . The inhibition of COX-2 activity is particularly relevant in the context of chronic inflammatory diseases.
Case Studies and Research Findings
-
Study on Antibacterial Activity :
- A study evaluated the antibacterial properties of various piperidine derivatives, including those with nitrophenyl substitutions. The results indicated that these compounds were effective against Gram-positive bacteria, with a focus on their potential as lead compounds for developing new antibiotics .
-
Anti-inflammatory Research :
- A comparative analysis of anti-inflammatory effects demonstrated that certain derivatives could significantly suppress COX-2 expression in vitro. The findings suggest that modifications to the piperidine structure can enhance anti-inflammatory efficacy, paving the way for new therapeutic agents targeting inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the SAR of tert-butyl 4-((2-nitrophenyl)amino)piperidine derivatives is crucial for optimizing their biological activity. Key findings include:
| Compound Modification | Effect on Activity |
|---|---|
| Addition of nitro group | Increased antibacterial potency |
| Substitution on piperidine ring | Enhanced anti-inflammatory effects |
科学研究应用
Synthesis Steps:
- Formation of the Piperidine Base : The initial step involves creating the piperidine framework.
- Nitrophenyl Substitution : The introduction of the nitrophenyl group occurs through electrophilic aromatic substitution.
- Final Carboxylation : The tert-butyl ester is formed to yield the final product.
Biological Activities
Research indicates that tert-butyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate exhibits promising biological activities, particularly as an inhibitor of serine palmitoyltransferase (SPT). This enzyme plays a crucial role in sphingolipid metabolism, which has implications for neurodegenerative disorders and cancer treatment.
Potential Applications:
- Neurodegenerative Disorders : Inhibition of SPT may lead to therapeutic strategies for diseases such as Alzheimer's and Parkinson's.
- Cancer Treatment : Modulating sphingolipid pathways could enhance cancer therapies by affecting tumor cell survival and apoptosis.
Case Studies and Research Findings
Several studies have evaluated the efficacy of this compound in various biological contexts:
- NLRP3 Inhibition Study :
-
Cell Signaling Modulation :
- Preliminary assays demonstrated that this compound could effectively modulate cell signaling pathways related to apoptosis, suggesting its utility in cancer research.
属性
IUPAC Name |
tert-butyl 4-(2-nitroanilino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-10-8-12(9-11-18)17-13-6-4-5-7-14(13)19(21)22/h4-7,12,17H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMQBPGBFQWLBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464553 | |
| Record name | tert-Butyl 4-(2-nitroanilino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87120-73-8 | |
| Record name | tert-Butyl 4-(2-nitroanilino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















